Product packaging for Tris(picolinato)manganese(II)(Cat. No.:CAS No. 102806-99-5)

Tris(picolinato)manganese(II)

Cat. No.: B024536
CAS No.: 102806-99-5
M. Wt: 440.3 g/mol
InChI Key: BYNBMFFLXPANCV-UHFFFAOYSA-L
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Description

Tris(picolinato)manganese(II) is a coordination complex of manganese(II) and picolinic acid that serves as a potent functional model for mitochondrial superoxide dismutase (Mn-SOD) . Its primary research value lies in its ability to efficiently catalyze the disproportionation of the superoxide radical (O₂•⁻), thereby blocking the formation of the highly reactive hydroperoxyl radical (HO₂•) . By preventing HO₂• formation, this complex protects biomolecules such as lipids and thiols from peroxidation and hydrogen abstraction, providing a key mechanistic insight into the primary function of the native Mn-SOD enzyme . Beyond its foundational role in bioinorganic studies, recent research has explored its utility in environmental chemistry. The manganese-picolinic acid system has been identified as a highly effective catalyst in advanced oxidation processes (AOPs) for wastewater treatment. When activated with oxidants like peracetic acid, the system generates high-valent manganese species (e.g., Mn(V)) that contribute to the rapid degradation of persistent micropollutants at neutral pH . This makes Tris(picolinato)manganese(II) a compound of significant interest for researchers investigating antioxidant mechanisms, oxidative stress, and novel catalytic oxidation systems. This product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15MnN3O7 B024536 Tris(picolinato)manganese(II) CAS No. 102806-99-5

Properties

CAS No.

102806-99-5

Molecular Formula

C18H15MnN3O7

Molecular Weight

440.3 g/mol

IUPAC Name

hydron;manganese(2+);pyridine-2-carboxylate;hydrate

InChI

InChI=1S/3C6H5NO2.Mn.H2O/c3*8-6(9)5-3-1-2-4-7-5;;/h3*1-4H,(H,8,9);;1H2/q;;;+2;/p-2

InChI Key

BYNBMFFLXPANCV-UHFFFAOYSA-L

SMILES

[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2]

Canonical SMILES

[H+].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].O.[Mn+2]

Synonyms

TP Mn
tris(picolinato)manganese(II)

Origin of Product

United States

Synthetic Methodologies and Solid State Structural Elucidation of Tris Picolinato Manganese Ii Complexes

Diverse Synthetic Approaches for Tris(picolinato)manganese(II) Preparation

The preparation of tris(picolinato)manganese(II) can be achieved through several synthetic routes, primarily involving the reaction of a manganese(II) salt with picolinic acid.

One common method involves the direct reaction of a manganese(II) salt, such as manganese(II) chloride or manganese(II) acetate (B1210297), with picolinic acid in a suitable solvent. acs.org The reaction is typically carried out in an aqueous or alcoholic medium. The stoichiometry of the reactants is controlled to favor the formation of the tris-chelated complex. The general reaction can be represented as:

Mn²⁺ + 3C₆H₅NO₂ → [Mn(C₆H₄NO₂)₃]⁻

A variation of this approach involves the in situ formation of the manganese(II) picolinate (B1231196) complex for catalytic applications. For instance, a catalyst system can be generated from Mn(CF₃SO₃)₂ and picolinic acid in a reaction mixture. organic-chemistry.org This method is particularly useful when the isolated complex is to be used immediately in a subsequent reaction, such as in oxidation catalysis. nih.gov

Another approach involves the preparation of related manganese(II) picolinate complexes which can serve as precursors or points of comparison. For example, a polymeric complex with the formula [Mn(pic)₂]n has been synthesized and characterized. researchgate.net While not the tris complex, the study of such related structures provides insight into the coordination chemistry of manganese(II) with picolinate ligands.

The synthesis of manganese(II) complexes can also be influenced by the presence of other ligands or counter-ions, leading to a diversity of structural motifs. For instance, the reaction of manganese(II) salts with picolinic acid in the presence of other coordinating species can lead to the formation of mixed-ligand complexes. mdpi.com

The table below summarizes key aspects of a typical synthetic approach for manganese picolinate complexes.

ParameterDescription
Manganese(II) Source Manganese(II) chloride (MnCl₂), Manganese(II) acetate (Mn(OAc)₂), Manganese(II) sulfate (B86663) (MnSO₄) acs.orgnih.gov
Ligand Picolinic acid (Hpic)
Solvent Aqueous, Ethanol, or mixed aqueous-ethanolic solutions
Reaction Conditions Agitation at room temperature or elevated temperatures
Stoichiometry Molar ratios of Mn(II) to picolinic acid can be varied, for example, from 1:1 to 1:10 acs.orgnih.gov

Crystallographic Characterization and Molecular Architecture of Tris(picolinato)manganese(II)

The solid-state structure of manganese picolinate complexes has been elucidated through single-crystal X-ray diffraction, revealing detailed information about their molecular geometry and packing in the crystalline lattice.

Elucidation of Coordination Geometry and Stereochemistry

While the specific crystal structure of a simple tris(picolinato)manganese(II) salt is not extensively detailed in the provided search results, related structures provide significant insights. For the analogous tris(pyridine-2-carboxylato)manganese(III) monohydrate, the manganese center is six-coordinate with a distorted octahedral geometry. kisti.re.kr In the case of the polymeric [Mn(pic)₂]n, the manganese(II) ion is also in a distorted octahedral environment. researchgate.net In this polymeric structure, the picolinate ligand exhibits a novel coordination mode where, in addition to chelating one manganese ion through its nitrogen and one carboxylate oxygen, the other carboxylate oxygen coordinates to an adjacent manganese ion. researchgate.net

For a discrete [Mn(pic)₃]⁻ anion, a distorted octahedral geometry is expected, with the three picolinate ligands acting as bidentate N,O-donors, forming five-membered chelate rings with the central manganese(II) ion. The Mn(II) ion, with its d⁵ electron configuration, typically forms high-spin complexes, leading to minimal crystal field stabilization energy and a tendency for distorted coordination geometries.

The following table presents crystallographic data for the related polymeric manganese(II) picolinate, [Mn(pic)₂]n. researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.4086 (6)
b (Å) 9.09524 (6)
c (Å) 10.3570 (6)
**β (°) **107.904 (4)
Z 4

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The stability of the crystal lattice in manganese picolinate complexes is often governed by a network of intermolecular interactions. In related structures, such as those of other metal picolinates, hydrogen bonding and π–π stacking interactions play a crucial role in the supramolecular assembly. researchgate.net For instance, in tris(picolinato)rhodium(III) and iridium(III) complexes, water molecules can be hydrogen-bonded to the carboxylate fragments of adjacent complex molecules, acting as bridges. researchgate.net

The packing of the molecules in the crystal lattice is influenced by these non-covalent interactions, leading to specific three-dimensional architectures. The analysis of Hirshfeld surfaces can be employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal packing. mdpi.com

Investigation of Polymeric Network Formation through Picolinate Ligands

The picolinate ligand is known to act as a bridging ligand, leading to the formation of polymeric coordination networks. In the case of [Mn(pic)₂]n, the picolinate ligand links the manganese(II) centers into a one-dimensional polymeric chain. researchgate.net This bridging occurs through the carboxylate group, where one oxygen atom chelates to a manganese ion, and the other oxygen atom bonds to a neighboring manganese ion. This demonstrates the versatility of the picolinate ligand in forming extended structures. The study of such polymeric complexes is significant for understanding the design principles of coordination polymers with specific structural and functional properties.

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for the confirmation of the structure and electronic properties of tris(picolinato)manganese(II) and related complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species such as Mn(II) complexes. The d⁵ electronic configuration of Mn(II) (S = 5/2) gives rise to characteristic EPR spectra. The spectra are sensitive to the coordination environment of the manganese ion. nih.gov

For high-spin Mn(II) complexes, the EPR spectrum typically exhibits a six-line pattern centered around g ≈ 2. This pattern arises from the hyperfine coupling between the electron spin and the nuclear spin of the ⁵⁵Mn isotope (I = 5/2, 100% natural abundance). nih.govresearchgate.net The hyperfine coupling constant (A) provides information about the degree of covalency in the metal-ligand bonds. nih.gov

The EPR spectra of Mn(II) complexes can be interpreted using a spin Hamiltonian that includes terms for the electron Zeeman interaction, the hyperfine interaction, and zero-field splitting (ZFS). nih.gov The ZFS parameters (D and E) are sensitive to the symmetry of the coordination sphere. In systems with low symmetry, the ZFS can be significant and can lead to more complex EPR spectra. nih.gov High-field EPR spectroscopy can be particularly useful in these cases to resolve the spectral features and accurately determine the spin Hamiltonian parameters. nih.gov

The following table lists the key parameters obtained from EPR spectroscopy of Mn(II) complexes.

ParameterSymbolInformation Provided
g-factor gCharacterizes the magnetic moment of the unpaired electron.
Hyperfine Coupling Constant A(⁵⁵Mn)Describes the interaction between the electron spin and the nuclear spin of manganese; reflects the covalency of metal-ligand bonds. nih.gov
Zero-Field Splitting Parameters D, EDescribe the splitting of the spin states in the absence of an external magnetic field; sensitive to the symmetry of the coordination environment. nih.gov

Infrared (IR) and Electronic Absorption Spectroscopy Studies

Spectroscopic techniques are crucial for elucidating the coordination environment of the manganese(II) ion in picolinate complexes. Infrared (IR) spectroscopy provides insights into the bonding between the metal and the picolinato ligand, while electronic absorption (UV-Vis) spectroscopy reveals information about the electronic transitions within the complex.

Infrared (IR) Spectroscopy

The coordination of the picolinato ligand to the manganese(II) center is typically confirmed by analyzing the shifts in the vibrational frequencies of the carboxylate group and the pyridine (B92270) ring. In manganese(II) picolinate complexes, the picolinate ligand generally acts as a bidentate N,O-donor, coordinating through the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group to form a stable five-membered chelate ring. epa.govacs.org

The IR spectra of these complexes show characteristic bands for the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations of the carboxylate group. The separation between these two frequencies (Δν = νasym - νsym) is a valuable diagnostic tool for determining the coordination mode of the carboxylate group. For comparison, in free picolinic acid, these bands appear at different positions. Upon coordination to the Mn(II) ion, significant shifts are observed.

In a detailed study of the related complex diaquabis(picolinato)manganese(II), [Mn(pic)₂(H₂O)₂], the experimental and theoretical (calculated using DFT) vibrational frequencies were analyzed. epa.gov Key vibrational bands from the FT-IR spectrum provide clear evidence of coordination. For instance, the strong band corresponding to the C=O stretching of the free picolinic acid disappears and is replaced by the characteristic asymmetric and symmetric COO⁻ stretches. epa.gov The coordination is also confirmed by the shifts in the pyridine ring vibrations.

Table 1: Selected Experimental FT-IR Vibrational Frequencies (cm⁻¹) for a Manganese(II) Picolinate Complex

Wavenumber (cm⁻¹)AssignmentReference
1601Asymmetric stretching νasym(COO⁻) epa.gov
1564C=C and C=N stretching of the pyridine ring epa.gov
1383Symmetric stretching νsym(COO⁻) epa.gov
~545M-O stretching

Data presented is for the well-characterized complex [Mn(pic)₂(H₂O)₂], which serves as a close model for tris(picolinato)manganese(II). epa.gov

Electronic Absorption Spectroscopy

The electronic absorption spectra of manganese(II) complexes are characterized by their d⁵ electronic configuration. In a high-spin octahedral environment, all five d-orbitals are singly occupied. As a result, any d-d electronic transition must involve a change in spin (a "spin-flip"), making them spin-forbidden. Consequently, Mn(II) complexes typically exhibit very weak, low-intensity absorption bands in the visible region, often resulting in pale colors. docbrown.info

The UV-Vis spectrum of manganese(II) picolinate complexes in solution is generally dominated by intense bands in the ultraviolet region. These high-energy absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic system of the picolinate ligand. epa.gov The much weaker d-d transition bands are often obscured by these ligand-centered transitions or appear as very faint shoulders.

In a combined experimental and computational study of [Mn(pic)₂(H₂O)₂], the electronic spectrum was recorded in ethanol. epa.gov The observed bands were assigned with the aid of Time-Dependent Density Functional Theory (TD-DFT) calculations.

Table 2: Experimental Electronic Absorption Data for a Manganese(II) Picolinate Complex in Ethanol

λmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)AssignmentReference
21710450Ligand-centered (π→π) epa.gov
2656650Ligand-centered (π→π, n→π*) epa.gov

Data presented is for the well-characterized complex [Mn(pic)₂(H₂O)₂]. epa.gov

The very pale pink color of many hexaaquamanganese(II) solutions is a classic example of the low intensity of these spin-forbidden transitions. docbrown.info The specific electronic environment created by the picolinate ligands influences the exact position and intensity of these d-d bands, though they remain characteristically weak.

Electrochemical Properties and Redox Behavior of Tris Picolinato Manganese Ii Systems

Cyclic Voltammetry Studies of Manganese(II/III) Redox Couples

Cyclic voltammetry (CV) is a principal technique for investigating the redox behavior of manganese complexes. For tris(picolinato)manganese(II), studies reveal a quasi-reversible Mn(II/III) redox couple. This process is attributed to the ligand's ability to stabilize the higher +3 oxidation state of manganese.

In a typical CV experiment in an acetonitrile (B52724) solution, the tris(picolinato)manganese(II) complex, often represented as [Mn(PA)₃]⁻, displays distinct oxidation and reduction peaks. dtic.mil The midpoint potential (E₁/₂) for the Mn(II/III) couple in tris(picolinato)manganese(II) has been reported at approximately +0.85 V versus a Saturated Calomel Electrode (SCE). The electrochemical behavior of related tris(polypyridine)manganese(II) complexes often shows that the Mn(II/III) oxidation process is chemically and electrochemically irreversible, characterized by large peak separations (ΔEp). mdpi.comresearchgate.net This irreversibility is often linked to geometric distortions, such as the Jahn-Teller effect in the resulting Mn(III) species, or electron rearrangement following the oxidation event. researchgate.net

ComplexRedox CoupleE₁/₂ (V vs. SCE)SolventReference
Tris(picolinato)manganese(II)Mn(II/III)+0.85Acetonitrile
[Mn(PA)₃]⁻Mn(II/III)+0.65Acetonitrile dtic.mil

This table is interactive. Click on the headers to sort.

Characterization of Ligand-Centered Electron-Transfer Processes

A significant finding in the study of manganese picolinate (B1231196) systems is the occurrence of ligand-centered electron-transfer processes. dtic.mil The oxidation of complexes like [Mn(PA)₃]⁻ occurs at potentials that are substantially less positive than those observed for analogous zinc complexes, such as [Zn(PA)₃]⁻. dtic.mil Since zinc(II) has a filled d-shell and is not readily oxidized, the oxidation in its complex is unequivocally centered on the ligand. The facilitation of this process in the manganese complex indicates that the electron is removed from the valence shell of the picolinate ligand, not from the metal center. dtic.mil

This ligand-centered oxidation is facilitated by the formation of a covalent bond between the d-electrons of the manganese and the p-electrons of the ligand. dtic.mil The resulting negative shift in the oxidation potential is proportional to the energy of this metal-ligand covalent bond. This interaction effectively delocalizes the electron density, making the ligand easier to oxidize compared to the free ligand anion. dtic.mil In related rhodium and iridium picolinate complexes, ligand-centered reductive responses are observed near -1.0 V vs. SCE. researchgate.net

Analysis of Metal-Centered Oxidation States and Potentials

While some redox processes are ligand-centered, the Mn(II)/Mn(III) transition is a classic example of a metal-centered oxidation. The ability of manganese to cycle between these oxidation states is fundamental to the catalytic activity of tris(picolinato)manganese(II), particularly in its function as a superoxide (B77818) dismutase mimic. nih.govvulcanchem.com The oxidation potential for this transition provides a measure of the stability of the Mn(III) state relative to the Mn(II) state.

SpeciesOxidation ProcessEp,a (V vs. SCE)NotesReference
[Mn(PA)₃]⁻Mn(II) → Mn(III)+0.65Metal-centered oxidation dtic.mil
Picolinate Anion (PA⁻)PA⁻ → PA• + e⁻+1.15Ligand-centered oxidation dtic.mil
[Zn(PA)₃]⁻Ligand Oxidation+1.05Ligand-centered oxidation dtic.mil

This table is interactive. Click on the headers to sort.

Influence of Ligand Field and Electronic Structure on Redox Potentials

The electronic structure of the picolinate ligand and the resulting ligand field it imposes on the manganese center are critical determinants of the redox potentials. The picolinate ligand, with its pyridine (B92270) nitrogen (a π-acceptor) and carboxylate oxygen (a σ- and π-donor), creates a specific electronic environment. This environment influences the energies of the manganese d-orbitals.

The stabilization of the Mn(III) state, which leads to a less positive redox potential for the Mn(II)/Mn(III) couple, is a direct consequence of the ligand field effects. dtic.mil Stronger σ-donating or π-accepting characteristics of the ligand can lead to greater stabilization of the higher oxidation state. Furthermore, the formation of strong metal-ligand covalent bonds facilitates ligand-centered oxidation by lowering the energy required to remove an electron from a ligand-based orbital. dtic.mil Studies on related complexes show that electron-donating or -withdrawing substituents on the ligand framework can systematically tune the redox potentials by altering the electron density on the metal center. researchgate.net

Correlation of X-ray Absorption Spectroscopy with Electrochemical Data

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the oxidation state and local coordination environment of the manganese center, providing data that can be directly correlated with electrochemical findings. nih.gov Specifically, the X-ray absorption near-edge structure (XANES) is sensitive to the formal oxidation state of the absorbing atom.

Research on a series of manganese complexes has established a clear correlation between X-ray absorption edge energies and electrochemical results. dtic.mil A shift in the K-edge energy can quantify changes in the electronic structure upon redox events. For instance, a change in the sp covalency of manganese (from d⁵sp to d⁴sp²) corresponds to an energy shift of 4.3 eV. dtic.mil More relevant to the processes in picolinate systems, the formation of a d-π covalent bond resulting from a ligand-centered oxidation is associated with a shift of 2.3 eV per bond formed. dtic.mil This correlation allows for a more detailed understanding of the electronic rearrangements that accompany the electron transfer processes observed in cyclic voltammetry.

Dynamics of Electron Transfer in Tris(picolinato)manganese(II) and Related Analogues

The dynamics of electron transfer are essential to the function of tris(picolinato)manganese(II), especially in its catalytic roles. The complex is known to efficiently catalyze the disproportionation of superoxide, a process that inherently involves rapid electron transfer steps. nih.govdtic.mil This high catalytic rate suggests that the kinetics of both the reduction of Mn(III) and the oxidation of Mn(II) are fast.

Catalytic Reactivity and Mechanistic Pathways of Tris Picolinato Manganese Ii Complexes

Superoxide (B77818) Dismutase (SOD) Mimetic Activity of Tris(picolinato)manganese(II)

Tris(picolinato)manganese(II), also denoted as [Mn(pic)₃] or Mn(PICA)₃, has attracted considerable scientific attention for its ability to function as a chemical model for mitochondrial manganese superoxide dismutase (Mn-SOD). This enzyme is crucial for mitigating oxidative stress within cells by catalyzing the disproportionation of superoxide radicals. mdpi.com The mimetic activity of the manganese complex is attributed to the specific coordination environment provided by the picolinate (B1231196) ligands, which stabilizes the manganese ion and facilitates its catalytic role. vulcanchem.com

Catalytic Disproportionation of Superoxide Radicals

Tris(picolinato)manganese(II) efficiently catalyzes the disproportionation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.com This process is a key antioxidant defense mechanism. mdpi.com The catalytic cycle involves the alternate reduction and oxidation of the central manganese ion. The complex's ability to mimic the native enzyme's function is closely linked to its Mn(II)/Mn(III) redox potential, which is in a suitable range for the catalytic dismutation of superoxide. researchgate.net

The reaction proceeds through a two-step mechanism:

Reduction of Mn(III) to Mn(II): The oxidized form of the complex, Tris(picolinato)manganese(III), reacts with a superoxide radical, resulting in its reduction back to the Mn(II) state and the formation of molecular oxygen.

Oxidation of Mn(II) to Mn(III): The Tris(picolinato)manganese(II) complex then reacts with a second superoxide radical. In this step, the manganese center is oxidized back to Mn(III), and the superoxide radical is protonated to form hydrogen peroxide.

This catalytic cycle allows a small amount of the manganese complex to neutralize a large number of superoxide radicals.

Mechanisms of Hydroperoxyl Radical Scavenging and Prevention of Downstream Reactions

A critical aspect of the SOD-mimetic activity of Tris(picolinato)manganese(II) is its ability to prevent the formation of the hydroperoxyl radical (HO₂·). vulcanchem.comnih.gov The hydroperoxyl radical is the protonated form of the superoxide radical and is considered a highly damaging reactive oxygen species. It can initiate harmful downstream reactions, such as the peroxidation of lipids by abstracting hydrogen atoms from allylic groups. vulcanchem.comnih.gov

By efficiently catalyzing the direct disproportionation of superoxide, Tris(picolinato)manganese(II) effectively blocks the pathway that leads to the formation of hydroperoxyl radicals. vulcanchem.com This protective function underscores the primary role of both the enzyme and its mimetic in preventing the formation of this potent oxidizing agent. nih.gov The prevention of hydroperoxyl radical formation, in turn, inhibits subsequent damaging processes like lipid auto-oxidation and hydrogen abstraction from thiol groups. nih.gov

Peracetic Acid Activation for Oxidative Processes in Aqueous Systems

Recent research has explored the utility of Tris(picolinato)manganese(II) and related Mn(II)-picolinate systems in activating peracetic acid (PAA) for advanced oxidation processes (AOPs). nih.govacs.orgnih.gov While Mn(II) alone exhibits poor reactivity with PAA, its complexation with picolinic acid (PICA) significantly enhances its catalytic activity, enabling the rapid degradation of various micropollutants in water. nih.govacs.orgnih.gov

Mediated Activation of Peracetic Acid by Tris(picolinato)manganese(II)

The presence of picolinic acid as a chelating ligand is crucial for the Mn(II)-mediated activation of peracetic acid. nih.govacs.org Studies have shown that in the PAA-Mn(II)-PICA system, the rate of PAA consumption is significantly accelerated compared to the reaction with Mn(II) alone. acs.org The picolinate ligand facilitates the interaction between the manganese center and peracetic acid, leading to the generation of potent oxidizing species. nih.gov This enhanced reactivity has been successfully applied to the degradation of various organic micropollutants, such as methylene (B1212753) blue, bisphenol A, and sulfamethoxazole, achieving substantial removal in short timeframes at neutral pH. nih.gov

Generation and Role of High-Valent Manganese Species (e.g., Mn(V)-oxo) in Oxidation

The activation of peracetic acid by the Mn(II)-picolinate complex is postulated to proceed through the formation of high-valent manganese species. nih.govacs.org These high-valent species are powerful and selective oxidants. acs.org Experimental evidence, including the use of probe compounds like methyl phenyl sulfoxide (B87167) (PMSO), suggests that a high-valent Mn(V)-oxo species is the primary reactive species responsible for the degradation of micropollutants in the PAA-Mn(II)-PICA system. nih.gov The formation of Mn(IV) was ruled out based on spectroscopic data. nih.gov The reaction pathway likely involves the initial formation of an Mn(III) intermediate, which then reacts further with PAA to generate the highly reactive Mn(V) species. nih.govacs.org

Kinetic Studies and Elucidation of Reaction Pathways

Kinetic studies have provided insights into the reaction mechanisms of the PAA-Mn(II)-PICA system. The degradation of model pollutants follows pseudo-first-order kinetics in the initial stages of the reaction. acs.org The molar ratio of Mn(II) to picolinic acid has been identified as a critical parameter, with optimal ratios leading to enhanced degradation rates. acs.org

The proposed reaction pathway involves the following key steps:

Complexation of Mn(II) with picolinic acid to form various Mn(II)-PICA species, including the tris-ligated complex. nih.govacs.org

Reaction of the Mn(II)-PICA complex with peracetic acid, potentially forming an Mn(III)-PICA intermediate. nih.govacs.org

Further reaction of the Mn(III)-PICA intermediate with another molecule of peracetic acid to generate the highly reactive high-valent Mn(V)-oxo species. nih.gov

Oxidation of organic pollutants by the Mn(V)-oxo species, leading to their degradation.

Kinetic data has shown that the rate of PAA loss is significantly faster when the reaction is initiated with an Mn(III)-PICA complex, supporting the hypothesis that Mn(III) is a key intermediate in the formation of the more potent Mn(V) oxidant. acs.org

Interactive Data Table: Degradation of Methylene Blue (MB) in the PAA-Mn(II)-PICA System

The following table summarizes the effect of the molar ratio of Mn(II) to PICA on the degradation of methylene blue.

[Mn(II)]₀ (μM)[PICA]₀ (μM)[Mn(II)]:[PICA] RatioMB Degradation (%)
4.04.01:1Data not available
4.08.01:2Data not available
4.020.01:5>60% in 10 min nih.gov
4.040.01:10Data not available

Conditions: [MB]₀ = 15 μM, [PAA]₀ = 200 μM, initial pH = 5.0. acs.org

Interactive Data Table: Second-Order Rate Constants for Mn(V)-oxo Formation

This table compares the efficiency of different oxidants in forming high-valent Mn(V)-oxo species from a manganese porphyrin complex, highlighting the high efficiency of peracetic acid.

OxidantpHSecond-Order Rate Constant (M⁻¹s⁻¹)
Peracetic Acid~11> 10⁵ mdpi.com
Potassium Peroxomonosulfate~11(1.17 ± 0.02) × 10⁵ mdpi.com
Hydrogen Peroxide~11(4.4 ± 1.1) × 10⁴ mdpi.com
Sodium Perborate~11(3.7 ± 0.2) × 10⁴ mdpi.com
Sodium Hypochlorite~11(8.8 ± 0.2) × 10² mdpi.com

Data from a study on MnIII(TPPS), a different manganese complex, but illustrates the relative reactivity of peracetic acid. mdpi.com

Influence of Solution pH and Ligand-to-Metal Ratios on Catalytic Efficiency

The catalytic efficiency of Tris(picolinato)manganese(II) and related manganese-picolinate systems is significantly influenced by the solution's pH and the molar ratio of the picolinate ligand to the manganese metal center. These parameters directly affect the formation, stability, and reactivity of the catalytically active species.

Influence of pH:

The stability and catalytic activity of manganese-picolinate complexes are highly dependent on the pH of the solution. The complex is reported to be most stable within a pH range of 4.54 to 6.1. vulcanchem.com Outside of this range, in more acidic or alkaline conditions, its stability decreases. vulcanchem.com This pH sensitivity is a critical factor in its application as a catalyst.

In the context of activating peracetic acid (PAA) for the degradation of micropollutants, both the PAA-Mn(II)-PICA (picolinic acid) and the related PAA-Fe(III)-PICA systems exhibit significantly lower degradation rates at acidic pH compared to higher pH levels. nih.gov This is attributed to the protonation of the picolinate ligand, which hinders its ability to form a complex with the metal ion. nih.gov Picolinic acid has a pKa value of 5.39 for its pyridinium (B92312) nitrogen. nih.gov At pH levels below this value, the nitrogen atom is protonated, which prevents it from chelating the metal ion effectively. A deprotonated ligand generally acts as a stronger σ-donor, leading to the formation of a more stable and catalytically active complex at higher pH. nih.gov

Influence of Ligand-to-Metal Ratio:

The molar ratio of picolinic acid (PICA) to manganese(II) is a crucial determinant of catalytic activity. In the PAA-Mn(II)-PICA system for the degradation of the model pollutant methylene blue, the addition of PICA significantly enhances the degradation rate compared to the system with Mn(II) alone. acs.org

Studies investigating the effect of the [Mn(II)]:[PICA] molar ratio, ranging from 1:1 to 1:10, have shown that the degradation efficiency increases with the proportion of the ligand. acs.org However, this effect is not linear. A significant increase in the initial degradation rate is observed as the ratio increases up to 1:4. Beyond a 1:4 ratio, the increase in removal percentage becomes marginal, and the initial rate plateaus. nih.govacs.org This suggests that an optimal ratio exists for maximizing catalytic performance.

The speciation of manganese in solution is directly tied to the ligand-to-metal ratio. With increasing ratios of PICA to Mn(II), the concentration of complexed species—including monoligated (Mn(PICA)⁺), bis-ligated (Mn(PICA)₂), and tris-ligated (Mn(PICA)₃⁻) forms—increases. vulcanchem.com The formation constants for these species indicate a high affinity, with a log β₃ of 8.80 for the tris-ligated complex, highlighting its stability. vulcanchem.com The plateau in catalytic activity at higher ligand ratios may be due to the saturation of the metal centers with the ligand or potential scavenging of reactive species by excess ligand. acs.org

ParameterOptimal Condition/ObservationImpact on Catalytic EfficiencySource
Solution pH Stable in the range of 4.54-6.1.Lower efficiency at acidic pH due to ligand protonation. vulcanchem.comnih.gov
Ligand-to-Metal Ratio ([Mn(II)]:[PICA]) Efficiency increases up to a 1:4 ratio.Beyond 1:4, the increase in efficiency is marginal. nih.govacs.org

Comparative Catalytic Performance with Related Manganese and Iron Picolinate Complexes

The catalytic performance of Tris(picolinato)manganese(II) is often evaluated in comparison to other related manganese complexes and analogous iron picolinate systems. These comparisons provide insights into the role of the metal center and the ligand environment in dictating catalytic activity and selectivity.

Comparison with Other Manganese Complexes:

In the realm of oxidation catalysis, manganese picolinate complexes have been shown to be effective. For instance, a system utilizing manganese salts and picolinic acid can achieve up to 81% yield for the epoxidation of alkenes and 51% for the oxidation of unactivated alkanes using hydrogen peroxide. rsc.org The performance of these picolinate-based catalysts is often superior to systems employing other ligands. For example, in the oxygenation of cyclohexene, manganese(III) complexes with picolinate, 2,2'-bipyridine, and triphenylphosphine (B44618) oxide as ligands predominantly yield the ketone product. mdpi.com This contrasts with Schiff-base manganese complexes, which produce a mixture of ketone, alcohol, and epoxide in nearly equal amounts. mdpi.com This highlights the directing effect of the picolinate ligand towards specific oxidation products.

However, the stability of the oxidized form of the manganese complex, a key intermediate in many catalytic cycles, can vary significantly with the ligand. Tris(polypyridine)manganese(III) complexes, for example, are known to be unstable. researchgate.net In contrast, the picolinate ligand is believed to stabilize higher oxidation states of manganese, such as Mn(III) and the proposed high-valent Mn(V) species, which are thought to be the active oxidants in processes like micropollutant degradation. nih.gov

Comparison with Iron Picolinate Complexes:

Iron picolinate complexes are frequently used as a benchmark for comparison due to the similar coordination chemistry of iron and manganese. In the activation of peracetic acid (PAA) for micropollutant degradation, both Mn(II)-PICA and Fe(III)-PICA systems demonstrate high efficiency at neutral pH. nih.gov Under comparable conditions, both systems can achieve over 50% degradation of various micropollutants within 10 minutes. nih.gov

However, there can be notable differences in reactivity and mechanism. In the oxygenation of cyclohexane (B81311) using hydrogen peroxide, mononuclear copper(II) picolinate complexes were found to be poor catalysts. researchgate.net This was attributed to their inability to generate hydroxyl radicals. In contrast, iron-based systems are often implicated in radical-based pathways. The choice of metal center (Mn vs. Fe) can therefore influence the dominant reaction mechanism, shifting between high-valent metal-oxo intermediates and free radical pathways.

The oxidation potentials of the metal complexes also play a crucial role. A study of MnL₃, FeL₃, and CoL₃ complexes (where L is a bidentate ligand like picolinate) showed that the oxidations are often ligand-centered, facilitated by the formation of a metal-ligand covalent bond. dtic.mil The relative ease of oxidation of the metal center, influenced by the ligand, directly impacts the catalytic turnover frequency.

Complex TypeSubstrate/ReactionKey Performance Metric/ObservationSource
Manganese Picolinate Epoxidation of alkenesUp to 81% yield. rsc.org
Manganese Picolinate Oxidation of unactivated alkanesUp to 51% yield. rsc.org
Manganese Schiff-Base Oxygenation of cyclohexeneProduces ketone, alcohol, and epoxide in equal yields. mdpi.com
Mn(II)-PICA Micropollutant degradation (with PAA)>50% removal in 10 minutes at neutral pH. nih.gov
Fe(III)-PICA Micropollutant degradation (with PAA)>56% removal in 10 minutes at neutral pH. nih.gov
Copper(II) Picolinate Oxygenation of cyclohexane (with H₂O₂)Poor catalyst. researchgate.net

Other Catalytic Applications in Organic Oxidation Chemistry

Beyond its well-studied role in specific oxidation reactions, Tris(picolinato)manganese(II) and related in-situ generated manganese picolinate systems have demonstrated utility in a broader range of organic oxidation chemistry.

The catalytic prowess of manganese picolinate complexes extends to the oxidation of various organic functional groups, showcasing its versatility.

Phenolic Coupling: Manganese picolinate complexes serve as low-cost and effective catalysts for the oxidative coupling of phenols. researchgate.net This process is significant for the synthesis of biphenols, which are precursors to various industrial chemicals and polymers. The reaction, when catalyzed by a mononuclear manganese picolinate complex activated by periodic acid, can proceed to form biphenols and can be further oxidized to yield ortho-quinones and benzoxepines. researchgate.net This demonstrates the ability of the manganese picolinate system to mediate multiple oxidation steps.

Oxidation of Alkenes and Alkanes: Manganese picolinate systems, often generated in situ from manganese salts and picolinic acid, are effective catalysts for the epoxidation of olefins and the C-H oxidation of unactivated alkanes using hydrogen peroxide. rsc.org These reactions are challenging, particularly for terminal aliphatic olefins. The use of a manganese-picolinate catalyst in combination with N-heterocycles has been shown to produce epoxides from alkenes like 1-octene (B94956) with high yields. rsc.org

Degradation of Dyes and Micropollutants: In environmental applications, Tris(picolinato)manganese(II) is studied for its ability to catalyze the degradation of organic pollutants. For instance, it enhances the generation of high-valent manganese species when combined with peracetic acid, which are effective in degrading contaminants like the Orange II dye. The PAA-Mn(II)-PICA system has proven effective for the rapid degradation of a variety of micropollutants at neutral pH, including methylene blue, bisphenol A, naproxen, sulfamethoxazole, carbamazepine, and trimethoprim, achieving over 60% removal in both clean water and wastewater matrices within 10 minutes. nih.gov

Substrate ClassSpecific Substrate ExampleProduct(s)OxidantSource
Phenols PhenolsBiphenols, ortho-quinones, benzoxepinesPeriodic Acid researchgate.net
Alkenes 1-Octene1,2-EpoxyoctaneHydrogen Peroxide rsc.org
Dyes Orange IIDegradation productsPeracetic Acid
Micropollutants Methylene Blue, Bisphenol A, etc.Degradation productsPeracetic Acid nih.gov
Sulfoxides Methyl Phenyl Sulfoxide (PMSO)Methyl Phenyl Sulfone (PMSO₂)Peracetic Acid nih.gov

The oxidation of methyl phenyl sulfoxide (PMSO) to methyl phenyl sulfone (PMSO₂) serves as a probe reaction to distinguish between high-valent metal species and free radicals. The formation of PMSO₂ via oxygen atom transfer is indicative of a high-valent metal-oxo intermediate being the primary oxidizing species. nih.gov

Bioinorganic Aspects and Model Systems Utilizing Tris Picolinato Manganese Ii

Tris(picolinato)manganese(II) as a Chemical Model for Metalloenzymes

Tris(picolinato)manganese(II), a coordination complex, has attracted considerable scientific attention as a functional mimic of the mitochondrial enzyme manganese superoxide (B77818) dismutase (MnSOD). This enzyme is crucial for cellular protection against oxidative stress by catalyzing the disproportionation of superoxide radicals. The complex, often abbreviated as [Mn(pic)₃] or Mn(PICA)₃, features a central manganese(II) ion coordinated by three picolinate (B1231196) ligands. Picolinate, the conjugate base of picolinic acid, acts as a bidentate ligand, binding to the manganese ion through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom of the carboxylate group, resulting in a distorted octahedral geometry. vulcanchem.com

Tris(picolinato)manganese(II) serves as an effective chemical model for mitochondrial superoxide dismutase (MnSOD). vulcanchem.comnih.gov This is due to its ability to efficiently catalyze the disproportionation of superoxide radicals (O₂⁻), which are harmful reactive oxygen species produced during normal cellular metabolism. vulcanchem.com The catalytic activity of MnSOD relies on the cycling of the manganese ion between the Mn(II) and Mn(III) oxidation states. uoc.gr Similarly, tris(picolinato)manganese(II) exhibits a quasi-reversible Mn(II)/Mn(III) redox couple, which is fundamental to its SOD-like activity.

The structure of tris(picolinato)manganese(II) mimics key features of the MnSOD active site. In the enzyme, the manganese ion is coordinated by a mixture of nitrogen and oxygen donor atoms from amino acid residues. uoc.gr In tris(picolinato)manganese(II), the picolinate ligands provide a similar N,O-coordination environment, creating a five-membered chelate ring with the manganese ion. acs.org This structural similarity is believed to contribute to its functional mimicry. acs.org The complex's ability to prevent the formation of the hydroperoxyl radical (HO₂•), an intermediate in the non-enzymatic disproportionation of superoxide, further highlights its functional resemblance to the native enzyme. vulcanchem.comnih.gov

Manganese-based complexes like tris(picolinato)manganese(II) are considered attractive SOD mimics because they are less likely to generate highly reactive and damaging hydroxyl radicals from the reaction with hydrogen peroxide, a product of superoxide dismutation. uoc.gr This is a known issue with some iron- and copper-based mimics. uoc.gr

The study of tris(picolinato)manganese(II) provides valuable insights into the mechanisms of how biological systems detoxify reactive oxygen species (ROS). nih.gov ROS, including the superoxide radical, are generated as byproducts of cellular respiration and other metabolic processes. reactome.org If not neutralized, they can cause significant damage to lipids, proteins, and DNA. nih.gov

Tris(picolinato)manganese(II) effectively detoxifies superoxide by catalyzing its conversion into molecular oxygen and hydrogen peroxide. vulcanchem.comnih.gov A key aspect of its mechanism is the preclusion of hydroperoxyl radical (HO₂•) formation. vulcanchem.comnih.gov The hydroperoxyl radical is particularly damaging as it can initiate lipid peroxidation by abstracting hydrogen atoms from allylic groups in fatty acids. vulcanchem.comnih.gov By preventing the formation of this hazardous species, tris(picolinato)manganese(II) protects against this form of cellular damage. vulcanchem.comnih.gov This demonstrates that a primary function of superoxide dismutase enzymes is to block the formation of the hydroperoxyl radical. nih.gov

The detoxification process is a cyclical catalytic reaction, not a stoichiometric one where the antioxidant is consumed. uoc.gr This is a crucial feature for an effective SOD mimic. The study of such mimics helps in understanding the intricate balance of redox reactions within the cell and the role of metalloenzymes in maintaining this balance. nih.gov

Thermodynamic Stability and Kinetic Lability of Manganese(II) Picolinate Complexes in Solution

The effectiveness of a metal complex in a biological or catalytic system is heavily dependent on its stability and lability in solution. For manganese(II) picolinate complexes, these properties are crucial for their function as SOD mimics and for the design of related compounds.

The stability of manganese(II) picolinate complexes in solution is described by their stability constants (log K). These constants are determined experimentally, often using techniques like pH-potentiometry and spectrophotometric titrations. rsc.orgmdpi.com These methods allow for the calculation of both the protonation constants of the ligand and the stability constants of the resulting metal complexes. rsc.orgmdpi.commdpi.com

The protonation constants quantify the tendency of the ligand to accept protons at different pH values. The stability constants, in turn, describe the equilibrium between the free metal ion and the ligand to form the complex. nih.gov For instance, research on various picolinate-containing ligands has provided a range of stability constants for their Mn(II) complexes. rsc.orgresearchgate.net A higher stability constant indicates a more stable complex. numberanalytics.com

To provide a more biologically relevant measure of stability, the parameter pMn is often used. It is defined as the negative logarithm of the free Mn(II) concentration at a specific pH (typically 7.4) and total metal and ligand concentrations. mdpi.comnih.gov This value takes into account the competition with protons for the ligand at physiological pH. mdpi.com

Table 1: Stability Constants of Selected Mn(II) Complexes with Picolinate-Containing Ligands

Ligand log KMnL pMn Reference
[Mn(DPAAA)]⁻ 13.19(5) - rsc.orgresearchgate.net
[Mn(DPAPhA)] 9.55(1) - rsc.orgresearchgate.net
[Mn(dodpa)] 17.40 - nih.gov
[Mn(Medodpa)] 17.46 - nih.gov
[Mn(3,9-OPC2A)] - 8.69 mdpi.com
[Mn(PCTA)]⁻ - 9.74 nih.gov

This table is interactive. Click on the headers to sort the data.

Several factors influence the thermodynamic stability and kinetic lability of manganese(II) picolinate chelates:

Ligand Denticity : The number of donor atoms in a ligand that bind to the metal ion is known as its denticity. numberanalytics.com Generally, polydentate ligands form more stable complexes than monodentate ligands due to the chelate effect. numberanalytics.com Increasing the number of coordinating groups in picolinate-based ligands tends to increase the stability of the Mn(II) complexes. acs.org

Size and Number of Chelate Rings : The formation of five- or six-membered chelate rings is generally the most stable arrangement, minimizing ring strain. quora.com Picolinate forms a stable five-membered ring with Mn(II). acs.org An increase in the number of these rings within a complex typically leads to higher stability. quora.com

Ligand Basicity and Substituents : The basicity of the donor atoms on the ligand affects the stability of the complex. Substituents on the picolinate ring can alter the electron density on the donor atoms and thus influence the strength of the metal-ligand bond. niscpr.res.in

Structural Rigidity : Incorporating the ligand structure into a more rigid framework, such as a macrocycle or by adding a cyclohexane (B81311) or pyridine ring, can lead to more stable and kinetically inert Mn(II) complexes. researchgate.netmdpi.com

Kinetic Lability : While high thermodynamic stability is important, the kinetic lability (the rate at which ligands exchange) is also a key factor. Mn(II) complexes are often kinetically labile due to the lack of ligand-field stabilization energy for a high-spin d⁵ ion. nih.govmdpi.com The kinetic inertness can be assessed by studying acid-catalyzed dissociation or metal-exchange reactions. nih.govfrontiersin.org For example, the dissociation of some Mn(II) complexes has been shown to occur through proton- and/or metal-assisted pathways. mdpi.com

Principles of Ligand Design for Enhanced Manganese(II) Complexation

The insights gained from studying tris(picolinato)manganese(II) and related complexes have informed the principles of ligand design for creating new chelators with enhanced affinity and specificity for Mn(II). This is particularly relevant for applications such as the development of contrast agents for magnetic resonance imaging (MRI). nih.govacs.org

Key principles for ligand design include:

Optimizing Denticity and Donor Atoms : The design of new ligands often focuses on creating heptadentate or octadentate ligands, as these tend to form the most stable Mn(II) complexes. nih.govacs.org The choice of donor atoms is also critical, with a combination of nitrogen and oxygen donors, as seen in picolinate, being a common and effective motif. acs.org

Incorporating Rigid Scaffolds : To counteract the inherent kinetic lability of Mn(II) complexes, ligands are designed with more rigid backbones. researchgate.net This can be achieved by using macrocyclic structures like cyclen or by incorporating rigid units such as pyridine rings into the ligand framework. mdpi.comchemrxiv.org This rigidity helps to pre-organize the donor atoms for metal binding, reducing the entropic penalty of complexation and increasing stability.

Balancing Thermodynamic Stability and Kinetic Inertness : A major challenge is to create complexes that are both thermodynamically stable and kinetically inert to prevent the release of potentially toxic free Mn(II) ions in biological systems. nih.gov The design must carefully balance these two properties. For instance, while some ligands may form very stable complexes, they might still be kinetically labile.

Modulating Lipophilicity : For certain applications, the lipophilicity of the complex is important. This can be tuned by adding substituents to the ligand, such as long alkyl chains. rsc.orgrsc.orgresearchgate.net This can influence the complex's interaction with biological membranes or proteins. rsc.orgresearchgate.net

By applying these principles, researchers can systematically modify ligand structures to fine-tune the properties of the resulting manganese(II) complexes for specific applications, building upon the foundational understanding provided by model systems like tris(picolinato)manganese(II). acs.org

Water Exchange Dynamics in the Inner Coordination Sphere and Their Mechanistic Implications

The exchange of water molecules between the inner coordination sphere of a metal ion and the bulk solvent is a fundamental reaction that dictates the efficacy of Mn(II)-based paramagnetic agents and provides insight into the reactivity of model bioinorganic systems. The rate of this exchange is a critical parameter, and its study offers a window into the reaction mechanism at the molecular level.

The primary technique for directly probing water exchange dynamics is ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy . By conducting variable-temperature and variable-pressure ¹⁷O NMR experiments, researchers can obtain key kinetic and thermodynamic parameters. researchgate.netacs.orgsci-hub.se The analysis of the temperature dependence of the ¹⁷O transverse relaxation rates and chemical shifts allows for the determination of the water exchange rate constant at a reference temperature (kex²⁹⁸) and the activation enthalpy (ΔH‡) and entropy (ΔS‡) for the exchange process. mdpi.com

Further mechanistic detail is elucidated through variable-pressure ¹⁷O NMR studies, which yield the activation volume (ΔV‡). researchgate.netacs.org The sign and magnitude of the activation volume are powerful indicators of the reaction mechanism:

A positive ΔV‡ suggests a dissociative (D) or dissociatively activated interchange (Id) mechanism. In this pathway, the rate-determining step involves the breaking of the bond between the manganese ion and the coordinated water molecule, leading to an expansion in volume as the transition state is formed. acs.orgacs.org For seven-coordinate Mn(II) complexes, a dissociative pathway involving a six-coordinate transition state is often proposed. mdpi.comacs.org

A negative ΔV‡ points towards an associative (A) or associatively activated interchange (Ia) mechanism. Here, the incoming water molecule from the solvent begins to form a bond with the metal center in the transition state, leading to a more compact arrangement and a decrease in volume. researchgate.netresearchgate.net Six-coordinate Mn(II) complexes frequently exhibit associatively activated water exchange. researchgate.net

An interchange (I) mechanism is a concerted process where bond-making and bond-breaking occur simultaneously. libretexts.org The distinction between Ia and Id is based on the degree to which the incoming or outgoing ligand influences the transition state.

The activation entropy (ΔS‡) can also offer mechanistic clues. A positive ΔS‡ is typically associated with dissociative pathways, reflecting an increase in disorder in the transition state, while a negative ΔS‡ suggests an associative mechanism with a more ordered transition state. mdpi.com

While specific data for Tris(picolinato)manganese(II) is not available, the table below illustrates the parameters that would be determined from such studies.

Data on Water Exchange Dynamics

Compound Namekex²⁹⁸ (s⁻¹)ΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔV‡ (cm³/mol)Proposed Mechanism
Tris(picolinato)manganese(II)N/AN/AN/AN/AN/A
N/A: Not available in the reviewed scientific literature.

In the context of bioinorganic model systems, understanding these water exchange dynamics is crucial. For complexes that model the function of enzymes like manganese superoxide dismutase (MnSOD), the accessibility of the metal center to substrates is paramount. The dissociation of an inner-sphere water molecule is often the initial, rate-limiting step required for the substrate to bind and the catalytic cycle to proceed. acs.org Therefore, the lability of coordinated water molecules has direct implications for the catalytic efficiency of such model compounds.

Computational Chemistry and Theoretical Characterization of Tris Picolinato Manganese Ii

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be an invaluable tool for understanding the geometric, electronic, and bonding characteristics of manganese-picolinate complexes. Calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry, revealing a distorted octahedral environment around the high-spin Mn(II) center. researchgate.net This coordination geometry arises from the bidentate binding of the three picolinate (B1231196) ligands through their pyridyl nitrogen and carboxylate oxygen atoms. vulcanchem.com

DFT studies on related systems, such as [Mn(II)(PICA)₂(H₂O)₂]⁺, have been used to model the complexation process, showing that the formation of the Mn-picolinate complex is energetically favorable. acs.org These calculations provide precise details on bond lengths and angles; for instance, in related Mn(II) picolinate structures, Mn–O and Mn–N bond lengths average around 2.15 Å and 2.25 Å, respectively.

Natural Bond Orbital (NBO) analysis, a method frequently coupled with DFT, offers a deeper understanding of the bonding interactions. researchgate.net It quantifies the charge transfer between the ligand donor atoms and the manganese ion. NBO analysis confirms the nature of the coordination bonds, highlighting the interactions between the filled bonding orbitals of the donor oxygen and nitrogen atoms and the vacant orbitals of the Mn(II) ion. researchgate.net This analysis not only validates the distorted octahedral geometry but also identifies high-energy orbital interactions that are crucial for the complex's stability and reactivity. researchgate.net

Table 1: Representative DFT-Calculated Parameters for Mn(II)-Picolinate Systems

ParameterDescriptionTypical Value/FindingReference
GeometryCoordination around Mn(II)Distorted Octahedral researchgate.netvulcanchem.com
Mn-O Bond LengthAverage distance between Manganese and Carboxylate Oxygen~2.15 Å
Mn-N Bond LengthAverage distance between Manganese and Pyridyl Nitrogen~2.25 Å
NBO AnalysisDonor-Acceptor InteractionsSignificant charge transfer from ligand N/O atoms to Mn(II) center researchgate.netresearchgate.net
Complexation EnergyGibbs Free Energy (ΔG) of formationEnergetically favorable process acs.org

Ab Initio Calculations for Molecular Properties and Spectroscopic Parameters

While specific ab initio studies on Tris(picolinato)manganese(II) are not widely detailed, the methodologies are well-established through research on analogous manganese complexes, such as manganese acetylacetonates. diva-portal.orgnih.govdiva-portal.org High-level multiconfigurational wave function methods, like the Restricted Active Space (RAS) approach followed by second-order perturbation theory (RASPT2), are employed to accurately calculate molecular properties and predict spectroscopic data. diva-portal.org

These advanced computational methods are particularly crucial for interpreting complex spectra, such as the metal L-edge X-ray Absorption Spectra (XAS). diva-portal.orgdiva-portal.org RAS calculations can reproduce experimental XAS spectra with excellent agreement in terms of spectral shape, relative peak energies, and intensities. diva-portal.org This allows for a detailed assignment of spectral features, providing insight into the electronic structure, including the local 3d configuration of the manganese center and the extent of metal-ligand covalency. diva-portal.org By simulating these spectra, researchers can gain a quantitative understanding of the electronic transitions that are difficult to access experimentally. diva-portal.org

Theoretical Modeling of Redox Processes and Spin States, Including Jahn-Teller Distortion

Theoretical modeling is essential for understanding the redox behavior and associated structural changes in manganese complexes. The Mn(II) ion in Tris(picolinato)manganese(II) has a high-spin d⁵ electronic configuration (S=5/2), which results in a spherically symmetric electron distribution and, consequently, no first-order Jahn-Teller distortion. nih.govmdpi.com

However, upon oxidation to Mn(III), the ion adopts a high-spin d⁴ configuration (S=2). nih.gov This configuration is subject to significant Jahn-Teller distortion, which lifts the degeneracy of the e_g orbitals in an octahedral field. DFT studies on analogous Mn(II)/Mn(III) systems, such as bis(terpyridine)manganese(II), show that the oxidized Mn(III) species is unstable and features a Jahn-Teller distorted geometry, often a compression or elongation along one axis. researchgate.netresearchgate.net This structural rearrangement upon oxidation is a key reason for the irreversible behavior of the Mn(II)/Mn(III) redox couple often observed in cyclic voltammetry experiments. researchgate.net

Computational models like Crystal Field Multiplet (CFM) theory and Charge-Transfer Multiplet (CTM) theory are used to analyze spectroscopic data to confirm the spin states of the metal ions. diva-portal.org For instance, analysis of Mn L-edge XAS can confirm the high-spin ground states for both Mn(II) and Mn(III) species. diva-portal.org DFT calculations further predict that oxidation is a metal-based process, whereas reduction processes in related polypyridine complexes are ligand-based, involving the formation of π-radical anions on the ligands. researchgate.netresearchgate.net

Table 2: Theoretical Characterization of Spin States and Redox-Induced Distortion

SpeciesMetal Iond-ConfigurationSpin State (S)Jahn-Teller DistortionComputational MethodReference
Tris(picolinato)manganese(II)Mn(II)d⁵5/2 (High Spin)No (first-order)- mdpi.com
Tris(picolinato)manganese(III)Mn(III)d⁴2 (High Spin)Yes (significant)DFT researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational methods are powerful tools for mapping the reaction pathways and identifying transient species in catalytic cycles involving Tris(picolinato)manganese(II). DFT calculations have been employed to elucidate reaction mechanisms by computing the Gibbs free energy (ΔG) profiles of proposed pathways. acs.org

For example, in the Mn(II)/picolinate/peroxymonosulfate (B1194676) (PMS) system, DFT was used to model the formation of the active PICA-Mn(II)-PMS complex. The calculations detailed the initial complexation of picolinate and Mn(II), followed by the adhesion of PMS to form the reactive intermediate. acs.org Similarly, in the picolinate-assisted Fenton reaction, a proposed mechanism involves Mn(II) complexing with a ferric hydroperoxo species to form a binuclear PICA-Fe(III)-OOH-Mn(II)(PICA) intermediate, which then undergoes intramolecular electron transfer. acs.org

These computational studies are critical for understanding how the picolinate ligand modulates the reactivity of the manganese center, facilitating the formation of high-valent manganese species (e.g., Mn(IV) or Mn(V)) that are believed to be the active oxidants in many catalytic reactions. vulcanchem.comacs.org By calculating the energies of reactants, products, and transition states, these methods provide a step-by-step view of the catalytic cycle that is often inaccessible through experimental observation alone.

Validation and Refinement of Experimental Data with Theoretical Predictions

A key role of computational chemistry is the validation and refinement of experimental data. There is often a strong synergy between theoretical predictions and laboratory measurements, where each informs and validates the other.

One prominent example is the correlation between computationally derived electronic parameters and experimentally measured properties. For analogous manganese polypyridine complexes, a linear relationship has been established between DFT-calculated highest occupied molecular orbital (HOMO) energies and experimental redox potentials. researchgate.net This correlation can be used to accurately predict the redox potentials of related complexes. researchgate.net

In the realm of spectroscopy, ab initio RAS calculations have been shown to reproduce the experimental L-edge X-ray absorption spectra of model Mn(II) and Mn(III) complexes with exceptional accuracy. diva-portal.orgnih.gov This agreement validates the theoretical model of the electronic structure and confirms the assignment of spectral features. diva-portal.org Furthermore, it is a common practice to compare DFT-calculated vibrational frequencies and NMR chemical shifts with experimental FT-IR and NMR data to confirm the proposed structures of new compounds and their isomers. mdpi.com This convergence between theory and experiment provides a high degree of confidence in the characterization of complex molecules like Tris(picolinato)manganese(II).

Q & A

Methodological Question

  • Non-linear Regression : Fit data to Hill or Log-Logistic models (e.g., using R’s drc package).
  • ANOVA with Tukey Post Hoc : Compare means across dose groups.
  • Power Analysis : Ensure sample sizes (n6n \geq 6) to detect ≥20% effect size (α = 0.05).
    Report 95% confidence intervals and validate assumptions (normality, homoscedasticity) .

How should hypotheses test the magnetic properties of Tris(picolinato)manganese(II) under varying temperatures?

Hypothesis Testing Question
Apply the FINER criteria :

  • Feasible : Use SQUID magnetometry (1.8–300 K).
  • Interesting : Link spin states to ligand field strength.
  • Novel : Explore spin-crossover behavior vs. other Mn(II) complexes.
  • Ethical : Adhere to lab safety protocols for cryogenic handling.
  • Relevant : Relate findings to molecular magnetism or spintronics .

What parameters assess the pH-dependent stability of Tris(picolinato)manganese(II) in physiological conditions?

Advanced Question

  • Buffering : Use Tris-HCl (pH 7.4) to mimic blood plasma; monitor via pH-stat titration .
  • Speciation Studies : Employ UV-Vis and potentiometry to identify [Mn(pic)₃]²⁻ vs. hydrolyzed species.
  • Kinetic Stability : Measure dissociation rates in PBS at 37°C.
  • Computational Tools : Predict stability constants (logβ\log \beta) using CHEAQS or Hyperquad .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.